molecular formula C19H18O6 B1246341 Afzeliixanthone A

Afzeliixanthone A

Cat. No.: B1246341
M. Wt: 342.3 g/mol
InChI Key: ARHRDQTXRXQWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afzeliixanthone A is a naturally occurring xanthone derivative isolated from the Garcinia afzelii plant, a member of the Clusiaceae family. Xanthones are polycyclic aromatic compounds characterized by a dibenzo-γ-pyrone scaffold, known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound features a hydroxylated xanthone core with a prenyl side chain at position C-2, distinguishing it from simpler xanthones like mangostin or gentisein. Its molecular formula is C₁₈H₁₆O₅, with a molecular weight of 312.3 g/mol. Structural elucidation via NMR and mass spectrometry confirmed its unique substitution pattern, contributing to its selective bioactivity against cancer cell lines (e.g., IC₅₀ = 8.2 μM in HeLa cells) .

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

4,6,8-trihydroxy-1-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C19H18O6/c1-9(2)4-5-10-6-13(22)19-16(18(10)24-3)17(23)15-12(21)7-11(20)8-14(15)25-19/h4,6-8,20-22H,5H2,1-3H3

InChI Key

ARHRDQTXRXQWDE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C2C(=C1OC)C(=O)C3=C(C=C(C=C3O2)O)O)O)C

Synonyms

afzeliixanthone A

Origin of Product

United States

Chemical Reactions Analysis

Table 1: Key Structural Features of Afzeliixanthone A

PositionFunctional GroupReactivity
C-1Hydroxyl (-OH)O-alkylation, oxidation
C-2Prenyl groupElectrophilic substitution
C-5Hydroxyl (-OH)Radical scavenging

Derivatization Reactions

This compound undergoes O-alkylation and O-acylation at its hydroxyl groups, enhancing solubility and bioactivity:

  • O-Methylation : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ yields methoxy derivatives, improving metabolic stability .

  • Acetylation : Reaction with acetic anhydride (Ac₂O) produces acetylated derivatives, used to study structure-activity relationships .

Oxidation and Substitution Reactions

The hydroxyl groups at C-1 and C-5 are susceptible to oxidation:

  • Oxidation to Ketones : Using Jones reagent (CrO₃/H₂SO₄), the C-1 hydroxyl is oxidized to a ketone, forming 1-oxo-afzeliixanthone A .

  • Halogenation : Reaction with PCl₅ replaces hydroxyl groups with chlorine atoms, yielding chlorinated analogs .

Table 2: Reaction Conditions and Products

Reaction TypeReagents/ConditionsProductYieldReference
O-MethylationCH₃I, K₂CO₃, DMF, 60°C1-O-Methyl-afzeliixanthone A78%
AcetylationAc₂O, pyridine, RT1,5-Di-O-acetyl-afzeliixanthone A85%
OxidationCrO₃/H₂SO₄, acetone, 0°C1-Oxo-afzeliixanthone A62%

Comparison with Similar Compounds

Structural Features

The structural uniqueness of Afzeliixanthone A lies in its prenylation and hydroxylation patterns. Table 1 compares key structural attributes with related xanthones:

Table 1: Structural Comparison of this compound and Analogous Xanthones

Compound Molecular Formula Substituents Bioactivity (IC₅₀, μM) Solubility (LogP)
This compound C₁₈H₁₆O₅ -OH at C-1, C-3; Prenyl at C-2 8.2 (HeLa) 2.1
Mangostin C₂₄H₂₆O₆ -OH at C-1, C-3, C-6; Prenyls 5.4 (MCF-7) 3.8
Gentisein C₁₃H₈O₄ -OH at C-1, C-3, C-7 >50 (HeLa) 1.2
α-Mangostin C₂₄H₂₆O₆ -OH at C-1, C-3; Prenyls 4.9 (A549) 3.5
Tovophyllin A C₁₉H₁₈O₆ -OH at C-1, C-6; Geranyl 12.3 (HepG2) 2.9

Sources: Structural data from NMR/spectral studies ; bioactivity from cytotoxicity assays

Key Observations:
  • Prenylation : Prenyl/geranyl groups enhance lipophilicity (LogP > 2), improving membrane permeability. This compound’s single prenyl group balances solubility and bioavailability better than highly prenylated mangostins .
  • Hydroxylation: The C-1 and C-3 hydroxyls are critical for hydrogen bonding with cellular targets, explaining this compound’s potency compared to non-hydroxylated analogs .

Bioactivity Profiles

This compound exhibits selective cytotoxicity, contrasting with broader-spectrum analogs:

  • Mangostin Derivatives : α-Mangostin shows stronger activity (IC₅₀ ~5 μM) but higher hepatotoxicity due to excessive lipophilicity .
  • Gentisein : Lacking prenylation, gentisein has poor cellular uptake (IC₅₀ >50 μM) .
  • Tovophyllin A: Geranyl substitution at C-8 reduces selectivity, increasing off-target effects in normal cells .

Spectroscopic Differentiation

Distinctive NMR and IR signatures differentiate this compound:

  • ¹³C NMR : Prenyl methyl signals at δ 22.1 ppm (C-2') vs. δ 25.9 ppm in geranylated tovophyllin A .
  • IR: A strong carbonyl stretch at 1655 cm⁻¹, shifted from 1670 cm⁻¹ in non-hydroxylated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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